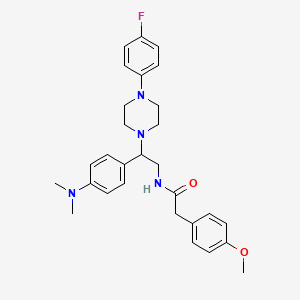
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H35FN4O2 and its molecular weight is 490.623. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, hereafter referred to as "the compound," is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound comprises several notable structural features:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Piperazine Moiety : Commonly linked to central nervous system (CNS) activity.
- Fluorophenyl Group : Potentially increases binding affinity to biological targets.
- Methoxyphenyl Group : May contribute to overall pharmacological effects.
Table 1: Structural Features and Their Implications
| Structural Component | Implication on Activity |
|---|---|
| Dimethylamino | Solubility and receptor interaction |
| Piperazine | CNS activity |
| Fluorophenyl | Enhanced binding affinity |
| Methoxyphenyl | Potential pharmacological effects |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, which can influence tumor growth dynamics. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neurological Effects
The piperazine component is associated with various CNS effects. Preliminary findings suggest that the compound may interact with dopamine receptors, potentially modulating neurotransmitter levels and offering therapeutic benefits for neurological disorders such as depression or anxiety.
Antimicrobial Properties
Compounds structurally related to the compound have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of cellular processes or inhibition of essential enzymes.
Case Study 1: Antitumor Efficacy in SKM-1 Cell Line
In a study focusing on a related compound, researchers found that it exhibited potent inhibitory activity against human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in SKM-1 myelodysplastic syndrome cells. The study reported significant antitumor efficacy in xenograft models, indicating the potential for clinical applications in cancer therapy .
Case Study 2: CNS Interaction
Another investigation assessed the impact of a similar piperazine-containing compound on neurotransmitter levels in animal models. Results indicated a notable increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and tumor growth.
- Enzyme Inhibition : The sulfonamide-like structure is known for its ability to inhibit specific enzymes critical for cancer progression.
- Cell Cycle Modulation : Compounds similar to this one have demonstrated the ability to induce G1 phase arrest in cancer cells, effectively halting proliferation.
| Mechanism | Description |
|---|---|
| Receptor Interaction | Modulates neurotransmitter signaling |
| Enzyme Inhibition | Blocks enzymes involved in tumor growth |
| Cell Cycle Modulation | Induces cell cycle arrest |
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-32(2)25-10-6-23(7-11-25)28(21-31-29(35)20-22-4-14-27(36-3)15-5-22)34-18-16-33(17-19-34)26-12-8-24(30)9-13-26/h4-15,28H,16-21H2,1-3H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYGNBFZMQXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














